5-(4-Bromophenyl)-1,3-oxazole
Overview
Description
5-(4-Bromophenyl)-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 4-bromophenyl group
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which is associated with this compound, is known to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a non-substrate of p-glycoprotein, which may influence its bioavailability .
Action Environment
The suzuki–miyaura coupling reaction associated with this compound is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
5-(4-Bromophenyl)-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission and potentially leading to neurotoxic effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to cellular damage, affecting various cellular components such as lipids, proteins, and DNA. Additionally, this compound has been reported to alter the expression of genes involved in antioxidant defense mechanisms, further impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the interaction with acetylcholinesterase results in the inhibition of this enzyme, disrupting normal neurotransmission . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and metabolic pathways.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound has been associated with sustained oxidative stress and cellular damage . Additionally, the degradation products of this compound may also contribute to its biological activity, further complicating its temporal effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and neuroprotection . At higher doses, it can induce toxic effects, including neurotoxicity and oxidative damage. Studies have identified threshold doses beyond which the adverse effects of this compound become pronounced, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it has been shown to affect the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can alter metabolic flux and metabolite levels, impacting cellular redox balance and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have indicated that this compound can be actively transported across cellular membranes, accumulating in specific tissues and cellular compartments . The localization and accumulation of this compound can influence its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further influencing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzoyl chloride with glycine, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . Another approach involves the use of 4-bromophenylacetic acid and formamide under cyclization conditions .
Industrial Production Methods: Industrial production methods for this compound often employ scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Bromophenyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted oxazoles
- Biaryl compounds
- Oxidized or reduced derivatives
Scientific Research Applications
5-(4-Bromophenyl)-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystal polymers.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar structural features but different functional groups.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with distinct biological activities.
Uniqueness: 5-(4-Bromophenyl)-1,3-oxazole is unique due to its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-bromophenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBCQOHEPVLTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380062 | |
Record name | 5-(4-bromophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817574 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72571-06-3 | |
Record name | 5-(4-Bromophenyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72571-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-bromophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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